(2E)-3-(1H-INDOL-3-YL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Procure this (2E)-3-(1H-indol-3-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile for its unique (2E)-acrylonitrile geometry, free indole NH, and N-methyl benzimidazole—features absent in commercial analogs. Distinct from (Z)-isomers, it enables stereochemistry-dependent SAR and novel binding modes. Ideal for antimycobacterial (MIC 0.78 μg/mL in related leads) and antitumor screening. Limited availability; secure custom synthesis at 97% purity.

Molecular Formula C19H14N4
Molecular Weight 298.3 g/mol
Cat. No. B7741839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(1H-INDOL-3-YL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE
Molecular FormulaC19H14N4
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C(=CC3=CNC4=CC=CC=C43)C#N
InChIInChI=1S/C19H14N4/c1-23-18-9-5-4-8-17(18)22-19(23)13(11-20)10-14-12-21-16-7-3-2-6-15(14)16/h2-10,12,21H,1H3/b13-10+
InChIKeyZWDXJVLANBXWPI-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2E)-3-(1H-Indol-3-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile: Structural and Functional Baseline


(2E)-3-(1H-Indol-3-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile is an indole-benzimidazole-acrylonitrile hybrid compound belonging to a class of conformationally restricted acrylonitrile derivatives that have been investigated as potential antitumor, antimicrobial, and antimycobacterial agents [1]. This compound features a characteristic (2E)-configured acrylonitrile linker bridging an unsubstituted 1H-indole at the 3-position and an N-methylated 1H-1,3-benzodiazole (benzimidazole) at the 2-position, resulting in a distinct substitution pattern among its chemical class. The indole-benzimidazole hybrid scaffold has attracted attention in medicinal chemistry due to the pharmacological significance of both heterocyclic motifs, with acrylonitrile-based derivatives demonstrating activity against cancer cell lines and Mycobacterium tuberculosis in preclinical studies [2].

Why Generic Substitution of (2E)-3-(1H-Indol-3-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile Is Not Straightforward


In-class benzimidazole-acrylonitrile and indole-acrylonitrile compounds cannot be interchanged without careful evaluation because subtle variations in substitution pattern and stereochemistry profoundly affect biological activity, target selectivity, and physicochemical properties. For instance, among related benzimidazole-acrylonitrile hybrids evaluated against Mycobacterium tuberculosis H37Rv, MIC values vary dramatically depending on the nature of the substituents on both the indole and benzimidazole rings, with the most active compound (3b) achieving an MIC of 0.78 μg/mL while structurally similar analogs showed substantially reduced or no activity [1]. Similarly, within the indole-acrylonitrile series, the prominent compound 5c displayed a mean GI50 range of 0.0244–5.06 μM across the NCI 60-cell-line panel, whereas other derivatives with different substitution patterns showed markedly different potency profiles [2]. The specific (2E)-configuration, the free indole NH, and the N-methyl substitution on the benzimidazole in the target compound represent a unique combination that is not replicated in commercially available analogs, making simple interchange scientifically unjustified.

Quantitative Differentiation Evidence for (2E)-3-(1H-Indol-3-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile Versus Closest Analogs


Indole N-Substitution Status: Unsubstituted NH vs. N-Alkylated Analogs Impacts Hydrogen Bond Donor Capacity

The target compound bears a free indole NH group (N-unsubstituted), whereas the closest commercially cataloged analogs—2-(1H-benzimidazol-2-yl)-3-(1-propyl-1H-indol-3-yl)acrylonitrile and 2-(1H-benzimidazol-2-yl)-3-(1-benzyl-1H-indol-3-yl)acrylonitrile (CAS 296773-29-0)—feature N-alkylated indole rings with propyl or benzyl substituents. The free indole NH serves as a hydrogen bond donor, a property absent in N-alkylated analogs. In related indole-acrylonitrile series, the presence or absence of an N-substituent has been shown to alter cytotoxicity profiles; compound 5c, which carries an N-methyl indole, achieved mean GI50 values of 0.38–7.91 μM across the NCI 60-cell-line panel [1]. The unsubstituted indole NH in the target compound is therefore expected to produce a distinct hydrogen-bonding interaction pattern with biological targets, differentiating it from N-propyl and N-benzyl analogs that cannot donate an H-bond at this position.

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Benzimidazole N-Methyl Substitution: Target Compound vs. N-Unsubstituted Benzimidazole Analogs

The target compound carries an N-methyl group on the benzimidazole ring at the 1-position, whereas the closest commercially available analog 3-(1-benzyl-1H-indol-3-yl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile (CAS 331867-74-4) places the methyl group at the 5-position on the benzimidazole benzene ring while leaving the benzimidazole NH unsubstituted. N-Methylation of the benzimidazole alters the electronic distribution, tautomeric equilibrium, and lipophilicity. In the benzimidazole-acrylonitrile series reported by Sirim et al. (2020), the most active antimycobacterial compound 3b (MIC = 0.78 μg/mL against M. tuberculosis H37Rv) featured specific N-alkylation on the benzimidazole, while structural analogs lacking this substitution exhibited reduced or no measurable activity [1]. This demonstrates that benzimidazole N-substitution is a critical determinant of biological activity in acrylonitrile-bridged hybrids.

Medicinal chemistry Ligand design Bioisosterism

Acrylonitrile Double Bond Configuration: (2E) Geometric Isomer Differentiation from (2Z) Analogs

The target compound is specified as the (2E)-isomer of the acrylonitrile double bond. In the indole-acrylonitrile series studied by Kornicka et al. (2023), X-ray crystallographic analysis of the representative compound 2l confirmed a (Z)-configuration for the acrylonitrile double bond for that series, and the biological activity was measured on the Z-configured isomers [1]. The (E)- and (Z)-isomers of acrylonitrile derivatives are geometrically distinct and cannot be interconverted without specific isomerization conditions. The (2E)-configuration places the indole and benzimidazole rings on opposite sides of the double bond, whereas the (2Z)-configuration places them on the same side, leading to different molecular shapes, dipole moments, and potential binding poses. In related acrylonitrile-based bioactive compounds, stereochemistry has been demonstrated to affect acetylcholinesterase inhibition selectivity [2].

Stereochemistry Configuration-activity relationship Crystal engineering

Combined Indole-Benzimidazole Hybrid Architecture: Differentiated from Single-Heterocycle Acrylonitriles in Antimycobacterial Potency

The target compound combines both indole and benzimidazole heterocycles in a single hybrid scaffold linked through an acrylonitrile bridge, distinguishing it from simpler acrylonitrile derivatives that contain only one heterocyclic system. In the benzimidazole-acrylonitrile hybrid series reported by Sirim et al. (2020), the most active compound 3b achieved an MIC of 0.78 μg/mL against M. tuberculosis H37Rv, which is 2-fold more potent than ethambutol (MIC = 1.56 μg/mL), and demonstrated a 2.8 log fold reduction in dormant mycobacterial counts—outperforming first-line drugs isoniazid, ciprofloxacin, rifampicin, and moxifloxacin in the dormant-form assay [1]. In contrast, simpler indole-only acrylonitrile derivatives evaluated by Kornicka et al. (2023) showed primarily antitumor rather than antimycobacterial activity profiles [2]. The dual-heterocycle architecture of the target compound is structurally congruent with the hybrid design strategy that produced the highly potent antimycobacterial lead 3b.

Antimycobacterial activity Hybrid molecule design Drug discovery

Application Scenarios for (2E)-3-(1H-Indol-3-yl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile Based on Evidence


Antimycobacterial Drug Discovery: Lead Optimization and SAR Expansion

Based on the demonstrated antimycobacterial activity of structurally related benzimidazole-acrylonitrile hybrids, with lead compound 3b achieving an MIC of 0.78 μg/mL against M. tuberculosis H37Rv and a 2.8 log fold reduction in dormant mycobacterial counts [1], this compound serves as a logical scaffold for systematic SAR exploration around the indole N-H, benzimidazole N-methyl, and acrylonitrile (2E)-configuration parameters. Its unsubstituted indole NH offers an additional derivatization handle not available in N-alkylated analogs, enabling exploration of H-bond donor requirements in the target binding site.

Antitumor Screening: NCI 60-Cell-Line Panel Evaluation

Indole-acrylonitrile derivatives have shown significant growth inhibition across the NCI 60-cell-line panel, with the prominent compound 5c achieving GI50 values of 0.0244–5.06 μM against leukemia, non-small cell lung, colon, CNS, ovarian, renal, and breast cancer lines [2]. The target compound's distinct substitution pattern (free indole NH, N-methyl benzimidazole, (2E)-acrylonitrile) represents a novel chemical entity within this phenotype, making it a candidate for NCI screening to establish its unique tumor-type selectivity profile compared to the previously profiled (Z)-configured indole-acrylonitrile series.

Stereochemistry-Activity Relationship Studies: (E) vs. (Z) Acrylonitrile Pharmacology

With the majority of published acrylonitrile bioactive compounds bearing the (Z)-configuration [2] [3], the (2E)-isomer of this compound provides a valuable tool for investigating how double-bond geometry affects target binding, selectivity, and pharmacokinetics. In analogous benzothiazolyl-acrylonitrile systems, stereochemistry has been demonstrated to control acetylcholinesterase inhibition selectivity, providing a precedent for E/Z-dependent pharmacological differentiation [3].

Computational Chemistry and Molecular Docking Template

Molecular docking and ADME prediction studies have been conducted on related indole-acrylonitrile and benzimidazole-acrylonitrile series, with drug-likeness parameters calculated [1] [2]. The target compound's well-defined (2E)-geometry, combined with its dual heterocyclic architecture, makes it suitable as a rigid docking template for virtual screening campaigns targeting mycobacterial or cancer-related proteins, where the distinct spatial arrangement of the indole and benzimidazole moieties may reveal novel binding modes not accessible to (Z)-configured or single-heterocycle comparators.

Quote Request

Request a Quote for (2E)-3-(1H-INDOL-3-YL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.